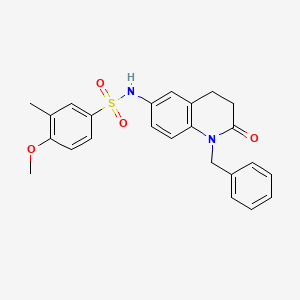
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The IUPAC name for this compound is 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .Aplicaciones Científicas De Investigación
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds. For instance, it has been used in the one-pot synthesis of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate . This synthesis involves a two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvent .
Biological Activity
Pyrazole-bearing compounds, including “5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, are known for their diverse pharmacological effects . They have demonstrated a wide range of biological activity for uses such as pharmaceuticals and agricultural and veterinary drugs .
Anti-obesity Activity
Some pyrazole compounds possess anti-obesity activity . This makes them potential candidates for the development of new drugs to treat obesity.
Antianxiety Activity
Pyrazole compounds have also shown antianxiety activity . This suggests that they could be used in the development of new antianxiety medications.
HIV-1 Reverse Transcriptase Inhibitor
Pyrazole compounds have been found to inhibit HIV-1 reverse transcriptase , which is an enzyme that HIV uses to replicate itself. This suggests that these compounds could be used in the development of new treatments for HIV.
Antileishmanial and Antimalarial Activities
Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
The compound can be used in molecular docking studies to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Anti-hyperglycemic, Anti-pyretic, Analgesic, Anti-inflammatory and Hypoglycemic Activity
Pyrazole compounds have shown anti-hyperglycemic, anti-pyretic, analgesic, anti-inflammatory and hypoglycemic activity . This suggests that they could be used in the development of new treatments for a variety of conditions, including diabetes and inflammation.
Mecanismo De Acción
Target of Action
Similar compounds such as indole and pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and possibly other types of interactions. This interaction could lead to changes in the target’s function, although the specifics would depend on the particular target and the context of the interaction.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound could affect multiple pathways and have diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-3-oxo-5-phenyl-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-11(15)9(7-14)10(12-13)8-5-3-2-4-6-8/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBULAJFESFHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691280.png)
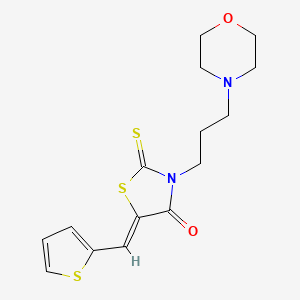
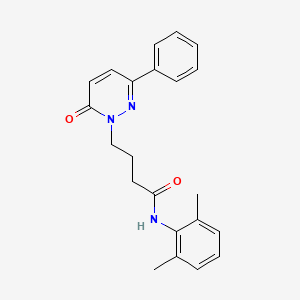
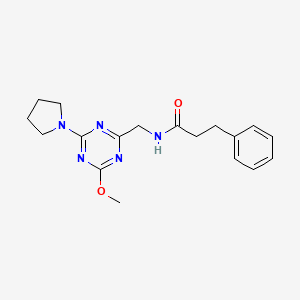
![3-(2-bromophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2691284.png)
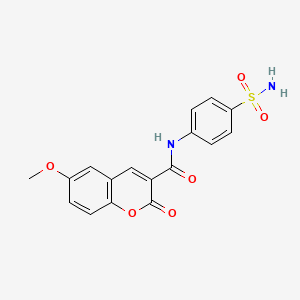
![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
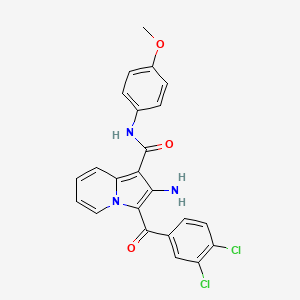
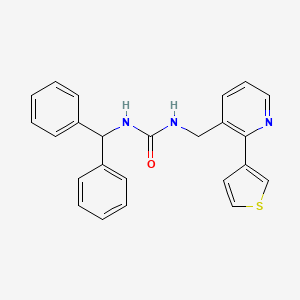

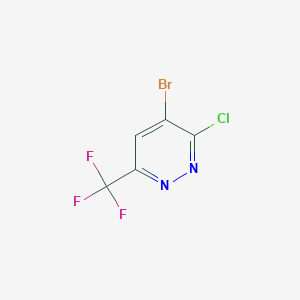
![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)
